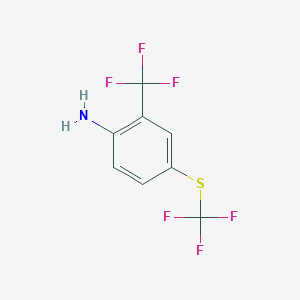
2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylsulfanyl groups attached to a phenylamine core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl trimethylsilane and trifluoromethyl sulfone as reagents . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and maintain the necessary conditions. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phenylamine core.
Substitution: The trifluoromethyl and trifluoromethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated phenylamine derivatives, while substitution reactions can introduce new functional groups onto the phenylamine core.
Scientific Research Applications
2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylamine: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties.
Trifluoromethylsulfanylphenylamine: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions and properties are required.
Properties
Molecular Formula |
C8H5F6NS |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 |
InChI Key |
KBJVYEZMASSSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


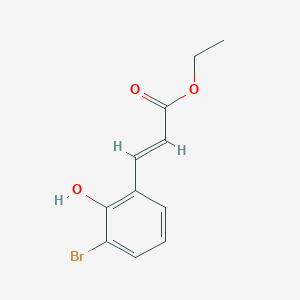
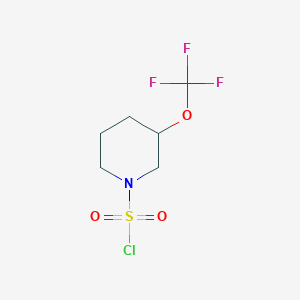
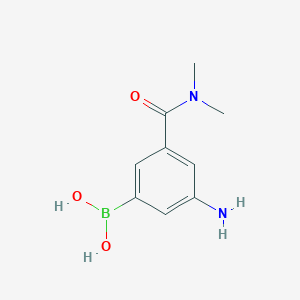

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760134.png)
![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
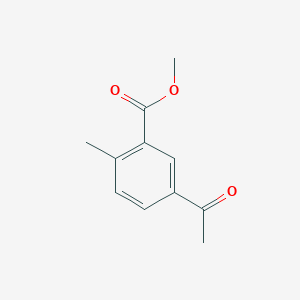

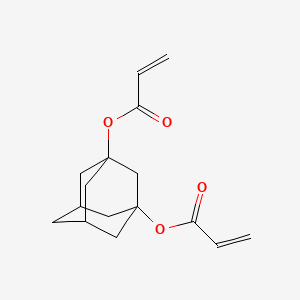
![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
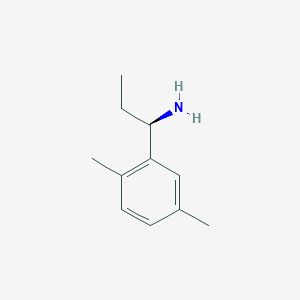
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
